4-Propylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

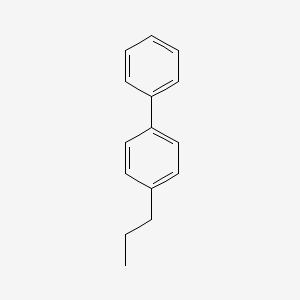

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYIXKXYHOLMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908109 | |

| Record name | 4-Propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10289-45-9 | |

| Record name | 4-Propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propylbiphenyl via Suzuki Coupling

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-propylbiphenyl, a valuable compound in materials science and pharmaceutical research. Leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction, this document is intended for researchers, scientists, and drug development professionals seeking to implement this synthesis with a high degree of success and reproducibility.

Introduction: The Significance of this compound and the Suzuki Coupling Advantage

This compound is a key structural motif found in various functional materials and biologically active molecules. Its synthesis is often a critical step in the development of new liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. The biaryl scaffold is a privileged structure in medicinal chemistry, and the propyl substituent allows for fine-tuning of lipophilicity and steric interactions.[1]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the construction of complex molecules, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[4] Its advantages include mild reaction conditions, the use of commercially available and relatively non-toxic boronic acids, and its compatibility with aqueous solvents, making it a preferred method over other coupling reactions.[5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki coupling is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., 4-bromobiphenyl or 1-bromo-4-propylbenzene) to a palladium(0) complex. This step, often the rate-determining one, results in the formation of a palladium(II) intermediate.[5][8] The reactivity of the halide follows the order: I > Br > OTf >> Cl > F.[9]

-

Transmetalation: In this crucial step, the organic group from the organoboron species (e.g., 4-propylphenylboronic acid or phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[10][11]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Key Reagents and Parameters for the Synthesis of this compound

The success of the this compound synthesis via Suzuki coupling hinges on the judicious selection of several key components. Two primary retrosynthetic routes are viable:

-

Route A: Coupling of 4-propylphenylboronic acid with a 4-halobiphenyl.

-

Route B: Coupling of phenylboronic acid with a 1-halo-4-propylbenzene.

The choice between these routes often depends on the commercial availability and cost of the starting materials.

Palladium Catalyst and Ligands

A wide array of palladium catalysts can be employed. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts often offer higher activity and stability.[2] Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃, combined with phosphine ligands, are also common choices.[10] The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity. For challenging couplings, including those with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[10][12]

Base

The base is a critical component, activating the boronic acid for transmetalation.[11] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[4][11] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, cesium carbonate is often effective in challenging couplings due to its high solubility in organic solvents.[11]

Solvent System

The Suzuki coupling is known for its versatility in solvent choice.[4] Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents.[4][13] Often, a biphasic system with water is employed, which can be advantageous for dissolving the inorganic base.[4][14] The choice of solvent can influence reaction kinetics and product solubility.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound, which can be adapted based on the available starting materials and laboratory equipment. This protocol is based on the coupling of 4-propylphenylboronic acid and 4-bromobiphenyl.

Materials and Reagents

| Reagent | Molar Equiv. | Amount |

| 4-Bromobiphenyl | 1.0 | (e.g., 1.0 mmol, 233 mg) |

| 4-Propylphenylboronic Acid | 1.2 | (e.g., 1.2 mmol, 197 mg) |

| Palladium(II) Acetate | 0.02 | (e.g., 0.02 mmol, 4.5 mg) |

| Triphenylphosphine (PPh₃) | 0.04 | (e.g., 0.04 mmol, 10.5 mg) |

| Potassium Carbonate (K₂CO₃) | 2.0 | (e.g., 2.0 mmol, 276 mg) |

| Toluene | - | (e.g., 10 mL) |

| Water | - | (e.g., 2 mL) |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl, 4-propylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[11][15]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas, such as argon or nitrogen, three times to ensure an oxygen-free environment.[11]

-

Solvent Addition: Add the degassed toluene and water via syringe.[11][15]

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.[8][11]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[11]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.[8]

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to yield pure this compound.[16][17]

-

Characterization: Confirm the identity and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and GC-MS.[16]

Optimization Strategies and Troubleshooting

Achieving high yields and purity in Suzuki couplings often requires optimization of reaction parameters.[18]

| Parameter | Consideration | Potential Solution |

| Low Yield | Incomplete reaction or side reactions. | Increase reaction time or temperature. Screen different catalysts, ligands, bases, and solvents. Ensure starting materials are pure. |

| Protodeborylation | Decomposition of the boronic acid. | Use a milder base (e.g., K₃PO₄). Use anhydrous conditions if possible. Consider using a more stable boronic ester (e.g., pinacol ester).[13] |

| Homocoupling | Formation of biphenyl from the starting materials. | Use a lower catalyst loading. Ensure an oxygen-free environment. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent, and by following a well-defined experimental protocol, researchers can achieve high yields of the desired product. The insights and detailed procedures provided in this guide are intended to empower scientists in their synthetic endeavors, facilitating the development of novel materials and therapeutics.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

Chemistry LibreTexts. Palladium catalyzed couplings. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available from: [Link]

-

Wang, L., et al. (2010). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available from: [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

-

McNamara, J. M., & Gleason, W. B. (1976). Synthesis of 4-cyano-4'-halobiphenyls. The Journal of Organic Chemistry, 41(6), 1071–1072. Available from: [Link]

-

ACS Publications. Synthesis of 4-cyano-4'-halobiphenyls. Available from: [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. Available from: [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

-

Li, D., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7932–7940. Available from: [Link]

-

Al-Masri, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1–13. Available from: [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. This compound | 10289-45-9 | Benchchem [benchchem.com]

- 17. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]

An In-depth Technical Guide to 4-Propylbiphenyl: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Propylbiphenyl, a key chemical intermediate and structural motif in materials science and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, outlines a robust synthetic protocol with mechanistic insights, and explores its applications, particularly as a foundational scaffold in the development of novel therapeutics.

Core Molecular Identity: Structure and Nomenclature

This compound is an aromatic hydrocarbon belonging to the biphenyl class of compounds. The core structure consists of two phenyl rings linked by a single carbon-carbon bond, with a propyl group substituent.

The preferred IUPAC name for this compound is 4-propyl-1,1'-biphenyl .[1][2] An alternative, acceptable IUPAC name is 1-phenyl-4-propylbenzene.[1][3] The molecule is characterized by its rigid biphenyl core, which provides a defined spatial arrangement, and a flexible alkyl chain, which can influence physicochemical properties such as lipophilicity and solubility.

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-propyl-1,1'-biphenyl | [1][2] |

| CAS Number | 10289-45-9 | [1][2] |

| Molecular Formula | C₁₅H₁₆ | [1][2] |

| Molecular Weight | 196.29 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or low melting solid | [4] |

| Melting Point | 5-17 °C | [4] |

| Boiling Point | 109-111 °C at 1.5 mmHg | [4] |

| Density | 0.99 g/cm³ | [4] |

| XLogP3 | 5.3 | [1] |

| Refractive Index | 1.5855 | [4] |

| SMILES | CCCC1=CC=C(C=C1)C2=CC=CC=C2 | [1][2] |

| InChIKey | NAYIXKXYHOLMRC-UHFFFAOYSA-N | [1][2][3] |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction is a preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials. This protocol describes the synthesis of this compound from 4-propylphenylboronic acid and bromobenzene.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (bromobenzene) to form a Pd(II) complex.

-

Transmetalation: A base (e.g., K₂CO₃) activates the boronic acid, facilitating the transfer of the propylphenyl group from boron to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of this compound and regenerating the Pd(0) catalyst.

The choice of a phosphine ligand (from the Pd(PPh₃)₄ catalyst) is critical for stabilizing the palladium species and promoting the catalytic cycle. The solvent system (e.g., toluene/ethanol/water) is selected to ensure the solubility of both organic and inorganic reagents.

Experimental Workflow

Caption: Workflow for the Synthesis of this compound via Suzuki Coupling.

Step-by-Step Methodology

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-propylphenylboronic acid (1.0 eq), bromobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water in a 4:1:1 ratio. The volume should be sufficient to dissolve the reagents upon heating.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel, typically with a non-polar eluent such as hexane, to yield pure this compound.[3]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the spectral data with literature values.[3]

Applications in Research and Drug Development

The this compound moiety is a valuable building block in several areas of chemical science, from materials to medicine.

Liquid Crystal Development

The rigid, elongated structure of the biphenyl core, combined with the flexible propyl chain, makes derivatives of this compound suitable candidates for the development of liquid crystals.[3] These molecules can self-assemble into ordered mesophases, which are essential for applications in display technologies.

Scaffold in Medicinal Chemistry

In drug discovery, the biphenyl scaffold is a privileged structure used to orient functional groups in a precise three-dimensional space to interact with biological targets. The 4-propyl group often serves to tune the lipophilicity of the molecule, which can enhance membrane permeability and improve pharmacokinetic properties.

-

GPR88 Agonism: The this compound moiety is a critical component of potent and brain-penetrant agonists for the G protein-coupled receptor 88 (GPR88), an orphan receptor implicated in neuropsychiatric disorders.[3] For instance, the compound RTI-13951-33 incorporates this structure, and structure-activity relationship (SAR) studies have confirmed the importance of the biphenyl core for its biological activity.[3]

-

Enzyme Inhibition: Recent research has identified this compound, isolated from endophytic bacteria, as a potential inhibitor of α-amylase.[3] This finding suggests its possible utility as a lead compound for developing antidiabetic agents. In silico docking studies have been used to model its interaction with the enzyme's active site.[3]

-

Functionalized Intermediates: this compound can be readily functionalized to create more complex building blocks. For example, it can undergo nitration followed by reduction to produce 4'-amino-4-propylbiphenyl.[3] This amino-functionalized derivative serves as a versatile starting point for synthesizing a wide range of pharmaceutical compounds.[3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Engineering Controls: All synthesis and handling should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, a lab coat, and safety glasses with side shields.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3][5]

-

Toxicology: The toxicological properties have not been fully investigated.[5] Therefore, it should be treated as a potentially hazardous substance, and direct contact should be avoided.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Propylbiphenyl

Introduction

4-Propylbiphenyl, a substituted aromatic hydrocarbon, is a molecule of significant interest in materials science and medicinal chemistry. Its structure, consisting of a biphenyl scaffold with a propyl group substituent, imparts unique physicochemical characteristics that are pivotal to its application. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, the experimental methodologies for their determination, and the critical safety considerations for handling this compound.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in various chemical and biological systems. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆ | [1][2] |

| Molecular Weight | 196.29 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid or low melting solid | [3] |

| Melting Point | 5-17 °C | [3][4] |

| Boiling Point | 109-111 °C at 1.5 mmHg | [3][4] |

| Density | 0.99 g/cm³ | [3][4] |

| Refractive Index | 1.5855 | [3][4] |

| CAS Number | 10289-45-9 | [2][3][4] |

| InChI Key | NAYIXKXYHOLMRC-UHFFFAOYSA-N | [1][2] |

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are paramount for its application. Spectroscopic techniques provide the necessary tools for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound. The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the biphenyl rings and the aliphatic protons of the propyl group. Similarly, the carbon NMR spectrum would show distinct peaks corresponding to the different carbon environments within the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Under GC-MS analysis, the compound typically shows a molecular ion peak (M⁺) at m/z 196, confirming its molecular weight.[2] Common fragment ions observed include those at m/z 167 and 165, resulting from the loss of ethyl and ethylene fragments, respectively.[2]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and FT-Raman provide information about the functional groups present in this compound.[2] The spectra would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings and the alkyl chain, as well as C=C stretching vibrations of the phenyl groups.[2]

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is crucial for the reliable application of this compound. The following section outlines the standard experimental protocols.

Determination of Melting Point

The melting point of this compound, which exists as a low melting solid or liquid at room temperature, can be determined using a capillary melting point apparatus.

Protocol:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.

Caption: Workflow for Melting Point Determination

Applications and Relevance

This compound serves as a versatile building block in several advanced applications:

-

Liquid Crystals: The rigid biphenyl core combined with a flexible alkyl chain makes this compound and its derivatives suitable components in liquid crystal mixtures used in displays (LCDs). *[1] Pharmaceutical Research: The biphenyl moiety is a critical pharmacophore in various drug candidates. This compound can be a key intermediate in the synthesis of complex molecules with potential therapeutic activities, such as GPR88 agonists. *[1] Materials Science: Derivatives of this compound are investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs).

[1]### Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. * Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. A[5]void contact with skin and eyes. Keep away from heat, sparks, and open flames. *[5] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. *[3] Disposal: Dispose of in accordance with local, regional, and national regulations.

This compound is a compound with a rich profile of physicochemical properties that underpin its utility in diverse scientific fields. A thorough understanding of its characteristics, supported by robust experimental determination and safe handling practices, is essential for its successful application in research and development. This guide provides a foundational framework for professionals working with this versatile molecule.

References

-

Stenutz. 4'-propylbiphenyl-4-carboxylic acid. Available from: [Link]

-

Molbase. Synthesis of 4'-propyl-4-biphenylyl α-methyl-β-(4-pentyloxyphenyl)propionate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734126, 4-Propyl-1,1'-biphenyl. Available from: [Link]

-

FTP Directory Listing. SAFETY DATA SHEET - Biphenyl. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23503, 4-Isopropylbiphenyl. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 519615, 4,4'-Diisopropylbiphenyl. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12580, 4-Propylphenol. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20259910, Isopropylbiphenyl. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7095, Biphenyl. Available from: [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available from: [Link]

-

ChemWhat. This compound CAS#: 10289-45-9. Available from: [Link]

-

National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

-

Chemistry LibreTexts. 4.4 Solubility. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11228225, 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl. Available from: [Link]

-

Simon Fraser University. Solubility of Organic Compounds. Available from: [Link]

-

The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available from: [Link]

-

Murov, S. Properties of Solvents Used in Organic Chemistry. Available from: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57757403, 4-Propyl-4'-vinyl-1,1'-biphenyl. Available from: [Link]

-

UCSD Computational Mass Spectrometry Website. Available from: [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Propylbiphenyl

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-propylbiphenyl. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, a robust experimental protocol for data acquisition, and foundational insights into the principles of NMR spectroscopy. Our objective is to furnish a comprehensive resource that is both scientifically rigorous and practically applicable.

Introduction to this compound and NMR Characterization

This compound is a biphenyl derivative characterized by a propyl group substituted at the 4-position of one of the phenyl rings. Its structural properties are of interest in various fields, including liquid crystal research and as a building block in the synthesis of more complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic compounds.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of atoms.[2]

This guide will delve into the specific ¹H and ¹³C NMR spectra of this compound, offering a granular analysis of chemical shifts, coupling constants, and signal multiplicities.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the following standardized numbering scheme for this compound (CAS No: 10289-45-9) is utilized throughout this guide.[3][4][5][6]

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity). The data presented below is based on established chemical shift principles and analysis of similar structures, as direct experimental data from a public database was not available at the time of this writing. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 7.58 | Doublet (d) | 2H | ~ 8.0 |

| H-3', H-5' | ~ 7.49 | Doublet (d) | 2H | ~ 8.0 |

| H-2, H-6 | ~ 7.42 | Triplet (t) | 2H | ~ 7.6 |

| H-3, H-5 | ~ 7.32 | Triplet (t) | 2H | ~ 7.4 |

| H-4 | ~ 7.25 | Triplet (t) | 1H | ~ 7.3 |

| H-α | ~ 2.62 | Triplet (t) | 2H | ~ 7.6 |

| H-β | ~ 1.67 | Sextet | 2H | ~ 7.5 |

| H-γ | ~ 0.95 | Triplet (t) | 3H | ~ 7.3 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.0 ppm): The spectrum exhibits five distinct signals in the aromatic region, corresponding to the nine aromatic protons.

-

The signals at ~7.58 ppm and ~7.49 ppm are assigned to the protons on the unsubstituted phenyl ring (ring B). Due to the symmetry of this ring, H-2' is equivalent to H-6', and H-3' is equivalent to H-5'. They appear as doublets because they are coupled to their immediate neighbors.

-

The protons on the propyl-substituted ring (ring A) are represented by the signals at ~7.42 ppm, ~7.32 ppm, and ~7.25 ppm. The signals for H-2/H-6 and H-3/H-5 appear as triplets due to coupling with their two neighboring protons. The single proton at the para position (H-4) also appears as a triplet. The electron-donating nature of the propyl group causes these protons to be slightly more shielded (upfield shift) compared to the protons on the unsubstituted ring.

-

-

Aliphatic Region (δ 0.5-3.0 ppm): This region contains the signals for the propyl group protons.

-

The triplet at ~2.62 ppm is assigned to the methylene protons (H-α) directly attached to the aromatic ring. This downfield shift is due to the deshielding effect of the phenyl group. The triplet multiplicity arises from coupling to the two adjacent H-β protons.

-

The signal at ~1.67 ppm corresponds to the central methylene protons (H-β). It appears as a sextet due to coupling with the two H-α protons and the three H-γ protons (n+1 rule, 2+3+1=6).

-

The most upfield signal, a triplet at ~0.95 ppm, is characteristic of a terminal methyl group (H-γ) in an alkyl chain, coupled to the adjacent two H-β protons.

-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak.[8] The chemical shifts provide insight into the electronic environment and hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 141.1 |

| C-4' | ~ 139.8 |

| C-1 | ~ 138.3 |

| C-2, C-6 | ~ 128.9 |

| C-3', C-5' | ~ 128.7 |

| C-2', C-6' | ~ 127.2 |

| C-3, C-5 | ~ 127.0 |

| C-4 | ~ 126.9 |

| C-α | ~ 37.8 |

| C-β | ~ 24.5 |

| C-γ | ~ 13.9 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Region (δ 120-150 ppm):

-

The spectrum is expected to show eight signals for the twelve aromatic carbons. Due to symmetry, several pairs of carbons are chemically equivalent.

-

The signals for the quaternary carbons (C-1', C-4', C-1), which are not attached to any protons, are typically weaker in intensity. Their chemical shifts are influenced by their position at the ring junction and the point of substitution. C-1' and C-4' are predicted to be the most downfield due to their positions in the biphenyl system.

-

The protonated aromatic carbons (C-2/C-6, C-3'/C-5', C-2'/C-6', C-3/C-5, and C-4) resonate in the range of ~126-129 ppm, which is characteristic for sp² hybridized carbons in a benzene ring.

-

-

Aliphatic Region (δ 10-40 ppm):

-

The three signals corresponding to the propyl group appear in the upfield region of the spectrum.

-

The signal at ~37.8 ppm is assigned to C-α, the carbon directly bonded to the aromatic ring.

-

The C-β and C-γ carbons are found further upfield at ~24.5 ppm and ~13.9 ppm, respectively, consistent with typical values for sp³ hybridized carbons in an alkyl chain.

-

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural analysis. The following section outlines a standard operating procedure for the preparation and analysis of a this compound sample.

Sample Preparation

The meticulous preparation of the NMR sample is the first and most critical step to ensure high-resolution spectra.[9][10][11][12]

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%). Impurities can introduce extraneous signals that complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound. The deuterium in the solvent provides a lock signal for the spectrometer, and its low proton residue minimizes interference.[12]

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is often required due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

-

-

Sample Handling:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently agitate to ensure complete dissolution.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

The final solution height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe coil.[10]

-

-

Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for preparing a this compound NMR sample.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a modern Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz).

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample into the spectrometer's autosampler or manually lower it into the magnet.

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step ensures the stability of the magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton broadband decoupling.

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound. Through detailed (predicted) data tables, in-depth spectral interpretations, and a robust experimental protocol, we have established a foundational resource for the scientific community. The distinct patterns in both the aromatic and aliphatic regions of the NMR spectra serve as a reliable fingerprint for the identification and structural verification of this compound. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in organic chemistry and related fields.

References

-

Randazzo, A. (2018). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. Loghìa.[13][14][15]

-

AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

PubChem. (n.d.). 4-Propyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. (n.d.). 4-PROPYL-1,1'-BIPHENYL | CAS 10289-45-9. [Link]

-

LookChem. (n.d.). Cas 10289-45-9,this compound. [Link]

-

Ioset, J. R., et al. (2005). 1H and 13C NMR spectral assignments of a series of N-aralkylsulfonamides and their cyclized derivatives. Magnetic Resonance in Chemistry, 43(12), 1056-1061. [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. This compound | 10289-45-9 | Benchchem [benchchem.com]

- 4. 4-PROPYL-1,1'-BIPHENYL | CAS 10289-45-9 [matrix-fine-chemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. sites.bu.edu [sites.bu.edu]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. scribd.com [scribd.com]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. Guide to NMR Spectral Interpretation - Loghia Publishing [loghia.com]

- 14. Guide to NMR Spectral Interpretation by Antonio Randazzo - BCH independent books [bookch.com]

- 15. books.google.cn [books.google.cn]

Mass spectrometry fragmentation pattern of 4-Propylbiphenyl

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Propylbiphenyl

Abstract

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a Senior Application Scientist, this document synthesizes fundamental principles of mass spectrometry with predictive analysis based on established fragmentation mechanisms for alkyl aromatic compounds. The guide elucidates the formation of the molecular ion, the primary benzylic cleavage leading to the base peak, and significant rearrangement reactions. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling, offering both theoretical explanations and a practical experimental protocol.

Introduction to this compound and Mass Spectrometry

This compound is an aromatic hydrocarbon characterized by a biphenyl core substituted with a propyl group at the 4-position. The biphenyl moiety is a common structural feature in pharmaceuticals, liquid crystals, and certain classes of persistent organic pollutants. Therefore, the unambiguous identification of its derivatives is critical in diverse fields, from drug metabolism studies to environmental analysis.

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features of a compound.[1] In electron ionization (EI), a high-energy electron beam bombards the analyte molecule, causing the ejection of an electron to form a positively charged radical ion known as the molecular ion (M+•).[2] This molecular ion is energetically unstable and undergoes subsequent fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The resulting mass spectrum is a unique fingerprint that is highly informative for structural elucidation.[1][2]

Core Principles of Fragmentation in Alkyl Aromatic Systems

The fragmentation of this compound is governed by the chemical properties of its constituent parts: a stable aromatic biphenyl system and a flexible alkyl chain. The following principles dictate its behavior in an EI source:

-

Stability of the Aromatic Core: The resonance-stabilized biphenyl ring system can readily accommodate a positive charge. Consequently, aromatic compounds typically exhibit a prominent molecular ion peak.[3]

-

Alkyl Chain Cleavage: The primary sites of fragmentation are the weaker sigma bonds within the alkyl side chain.[1]

-

Benzylic Cleavage: The most favored fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the carbon-carbon bond that is beta (β) to the aromatic ring. This process, also known as homolytic or alpha cleavage relative to the functional group, results in the formation of a highly stable, resonance-delocalized benzylic cation.[4][5]

-

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the alkyl chain is sufficiently long (at least three carbons) and possesses a γ-hydrogen. This involves the transfer of a hydrogen atom to the aromatic ring via a six-membered transition state, followed by the elimination of a neutral alkene.[1][6]

Elucidation of the Fragmentation Pathways of this compound

Based on these principles, a detailed fragmentation pattern for this compound (Molecular Formula: C₁₅H₁₆, Molecular Weight: 196.28) can be predicted.

The Molecular Ion (M+•)

Upon electron ionization, this compound loses an electron, typically from the π-system of the biphenyl rings, to form the molecular ion at m/z 196 . Due to the high stability of the aromatic core, this peak is expected to be clearly visible and relatively intense.

Primary Fragmentation: Benzylic Cleavage (β-Cleavage)

The most probable fragmentation event is the cleavage of the Cα-Cβ bond of the propyl side chain. This is the bond between the first and second carbon atoms of the propyl group, relative to the biphenyl ring. This cleavage results in the loss of an ethyl radical (•CH₂CH₃, mass 29) and the formation of a highly stable benzylic-type cation at m/z 167 .

[C₁₂H₉-CH₂CH₂CH₃]+• → [C₁₂H₉-CH₂]⁺ + •CH₂CH₃ (m/z 196) → (m/z 167) + (29 u)

The positive charge on the resulting fragment (m/z 167) is extensively delocalized across the entire biphenyl π-system, making it exceptionally stable. For this reason, the peak at m/z 167 is predicted to be the base peak (the most intense peak) in the mass spectrum.

Rearrangement Pathway: McLafferty-Type Elimination

A competing fragmentation pathway involves a hydrogen rearrangement. The molecular ion can undergo an intramolecular transfer of a hydrogen atom from the terminal methyl group (the γ-carbon) to the biphenyl ring through a stable six-membered ring transition state. This is followed by the elimination of a neutral propene molecule (CH₂=CHCH₃, mass 42).

[C₁₂H₉-CH₂CH₂CH₃]+• → [C₁₂H₁₀]+• + CH₂=CHCH₃ (m/z 196) → (m/z 154) + (42 u)

This process results in the formation of the biphenyl radical cation at m/z 154 . The peak at m/z 154, corresponding to the stable biphenyl core, is expected to be a significant fragment in the spectrum.[7][8]

Visualization of Fragmentation Pathways

The primary fragmentation routes originating from the molecular ion are illustrated in the diagram below.

Data Summary

The key ions predicted in the electron ionization mass spectrum of this compound are summarized below.

| m/z | Proposed Ion Structure | Fragmentation Mechanism | Relative Importance |

| 196 | [C₁₅H₁₆]+• | Molecular Ion | Intense |

| 167 | [C₁₃H₁₁]⁺ | Benzylic Cleavage (Loss of •C₂H₅) | Base Peak |

| 154 | [C₁₂H₁₀]+• | McLafferty-type Rearrangement (Loss of C₃H₆) | Significant |

| 153 | [C₁₂H₉]⁺ | Loss of H• from m/z 154 | Common for aromatics |

| 152 | [C₁₂H₈]+• | Loss of H₂ from m/z 154 | Common for aromatics |

| 77 | [C₆H₅]⁺ | Phenyl Cation (from cleavage of biphenyl) | Minor |

Experimental Protocol: GC-MS Analysis of this compound

This section provides a self-validating, field-proven protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Sample Preparation

-

Standard Preparation: Accurately weigh ~10 mg of this compound standard. Dissolve in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to a final concentration of ~10 µg/mL.

-

Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., biphenyl-d10) to the working solution.

Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Inlet: Splitless mode. Injection volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40 - 400.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent peak).

Experimental Workflow Diagram

Conclusion

The electron ionization mass spectrum of this compound is distinguished by a clear molecular ion peak at m/z 196, a dominant base peak at m/z 167 resulting from stable benzylic cleavage, and a significant fragment at m/z 154 due to a McLafferty-type rearrangement. Understanding this fragmentation pattern is crucial for the confident identification of this molecule in complex matrices. The provided GC-MS protocol offers a robust and reliable method for achieving high-quality data for both qualitative and quantitative applications in research and industrial settings.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

National Institute of Standards and Technology. (n.d.). 4,4'-Diisopropylbiphenyl. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

-

KnowBee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

Professor Dave Explains. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

Mándi, A., & Kurtán, T. (2019). Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. PubMed. [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

-

Srele, A., et al. (2014). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Papoutsis, I., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Biphenyl [webbook.nist.gov]

- 8. Biphenyl [webbook.nist.gov]

- 9. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4-Propylbiphenyl

Introduction

4-Propylbiphenyl is an organic compound featuring a biphenyl core substituted with a propyl group. As a polysubstituted aromatic hydrocarbon, it serves as a valuable model compound in various research fields and as a building block in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.[1] Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of such compounds. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's constituent chemical bonds.

This guide provides a comprehensive analysis of the infrared spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural characterization. We will delve into the theoretical basis for the expected vibrational modes, interpret the key features of the experimental spectrum, and provide a robust, self-validating protocol for acquiring high-quality data.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum of this compound, one must first consider its molecular structure, which consists of two main components: the biphenyl core and the n-propyl substituent. Each component contributes a distinct set of vibrational modes.

-

Biphenyl Core: This rigid aromatic system is characterized by C-H bonds on the phenyl rings and the C-C bonds within and between the rings. Expected vibrations include:

-

Aromatic C-H Stretching: These high-frequency vibrations typically occur above 3000 cm⁻¹.[2]

-

Aromatic C=C Stretching: Vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.[2][3]

-

Aromatic C-H In-Plane Bending: These modes appear in the 1300-1000 cm⁻¹ range.

-

Aromatic C-H Out-of-Plane (OOP) Bending: These are often intense absorptions in the fingerprint region (900-675 cm⁻¹) and are highly diagnostic of the substitution pattern on the benzene rings.[4]

-

-

n-Propyl Group (-CH₂CH₂CH₃): This aliphatic chain introduces flexibility and a different set of vibrational modes.

-

Aliphatic C-H Stretching: The CH₃ (methyl) and CH₂ (methylene) groups exhibit both symmetric and asymmetric stretching vibrations, which are expected in the 2850-2975 cm⁻¹ region.[3][5]

-

Aliphatic C-H Bending: Scissoring, wagging, and twisting vibrations for the CH₂ and CH₃ groups occur in the 1470-1370 cm⁻¹ range.[4]

-

The combination of these groups will result in a complex but interpretable IR spectrum that can confirm the compound's identity and purity.

Analysis of the Experimental Infrared Spectrum

The interpretation of an IR spectrum involves assigning observed absorption bands to specific molecular vibrations. While a publicly available, peer-reviewed spectrum for this compound is not readily found in databases like the NIST WebBook, an ATR-IR spectrum is available through PubChem, provided by Bio-Rad Laboratories.[6] Based on this data and established correlation tables for similar molecules like propylbenzene and biphenyl, we can perform a detailed analysis.[3][7]

Key Spectral Regions and Band Assignments for this compound:

| Wavenumber Range (cm⁻¹) | Intensity | Assigned Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H Stretching: Characteristic of the C-H bonds on the two phenyl rings.[2][3] |

| 2975 - 2850 | Strong | Aliphatic C-H Stretching: Asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups of the propyl chain.[3][5] |

| ~1600, ~1500, ~1480 | Medium | Aromatic C=C Ring Stretching: Multiple bands are expected due to the vibrations of the carbon skeleton of the phenyl rings.[2][3] |

| ~1460 | Medium | Aliphatic C-H Bending: Scissoring and asymmetric bending modes of the CH₂ and CH₃ groups.[4] |

| ~1375 | Weak | Aliphatic C-H Bending: Symmetric "umbrella" mode of the terminal CH₃ group.[4] |

| 900 - 690 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending: The position and number of these strong bands are diagnostic of the ring substitution pattern. For a 1,4-disubstituted (para) ring and a monosubstituted ring, strong bands are expected in this region.[4] |

Experimental Protocol for IR Spectrum Acquisition

This section provides a detailed, self-validating methodology for acquiring a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound, which is a liquid or low-melting solid at room temperature. ATR is the preferred method for such samples due to its minimal sample preparation and ease of use.

Instrumentation and Materials

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a single-bounce diamond or zinc selenide (ZnSe) ATR accessory.

-

Sample: this compound (CAS 10289-45-9).[6]

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Workflow

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically 30-60 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

-

-

ATR Crystal Cleaning (Self-Validation Step 1):

-

Thoroughly clean the ATR crystal surface using a lint-free wipe dampened with isopropanol.

-

Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent.

-

Causality: An immaculate crystal surface is paramount to prevent cross-contamination from previous samples and to ensure an accurate background measurement.

-

-

Background Spectrum Acquisition (Self-Validation Step 2):

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

Causality: The background scan measures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself. This is digitally subtracted from the sample spectrum to provide the true absorbance of the sample alone.

-

-

Sample Application:

-

Place a single drop of liquid this compound (or a small amount of molten solid) onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

If using a pressure clamp, lower it gently onto the sample to ensure good contact between the sample and the crystal. Apply consistent pressure.

-

Causality: Optimal contact is necessary for the evanescent wave to penetrate the sample effectively, which is the fundamental principle of ATR-IR spectroscopy.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Validation (Self-Validation Step 3):

-

The software will automatically perform the background subtraction.

-

Examine the resulting spectrum. A flat baseline in regions with no sample absorbance (e.g., ~2200-2400 cm⁻¹) indicates good background subtraction.

-

If sharp, strong peaks appear around 2360 cm⁻¹ (asymmetric stretch of CO₂) or broad bands around 3700-3400 cm⁻¹ and 1630 cm⁻¹ (H₂O), it indicates imperfect background subtraction. If this occurs, repeat the background and sample collection steps.

-

Perform an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the sample from the ATR crystal using isopropanol and lint-free wipes as described in Step 2.

-

Experimental Workflow Diagram

Caption: Standard Operating Procedure for ATR-IR Analysis.

Visualization of Key Vibrational Modes

Understanding the physical motion of atoms associated with major IR peaks provides deeper insight into the spectrum. The diagram below illustrates the primary stretching and bending vibrations within the this compound molecule.

Caption: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information, clearly delineating the contributions from its aromatic biphenyl core and its aliphatic propyl substituent. The characteristic strong absorptions from aliphatic C-H stretching below 3000 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, multiple C=C ring stretching bands around 1500-1600 cm⁻¹, and strong, diagnostic C-H out-of-plane bending modes in the low-wavenumber region collectively serve as a robust fingerprint for its identification. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality, reproducible IR spectra for the unambiguous characterization and quality assessment of this compound and structurally related compounds.

References

- Ask AI. (2023). DISCUSS IR SPECTROSCOPY OF Biphenyl. The Internet.

- Doc Brown's Advanced Organic Chemistry. Interpreting explaining C9H12 infrared spectrum of propylbenzene.

- National Center for Biotechnology Information. (n.d.). 4-Propyl-1,1'-biphenyl. PubChem.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook.

- University of Dhaka. (n.d.). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- BenchChem. (n.d.). This compound | 10289-45-9.

Sources

- 1. This compound | 10289-45-9 | Benchchem [benchchem.com]

- 2. theinternet.io [theinternet.io]

- 3. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Propyl-1,1'-biphenyl | C15H16 | CID 2734126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biphenyl(92-52-4) IR Spectrum [chemicalbook.com]

Solubility of 4-Propylbiphenyl in common organic solvents

An In-depth Technical Guide: Solubility of 4-Propylbiphenyl in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

This compound is a non-polar aromatic hydrocarbon whose utility in organic synthesis and materials science is fundamentally linked to its behavior in solution. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for successful reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles. We will explore a predictive framework based on molecular structure and solvent properties, present detailed, field-proven protocols for both qualitative and quantitative solubility determination, and discuss the practical application of this knowledge. This document is structured to serve as both a theoretical primer and a practical handbook for laboratory professionals.

Physicochemical Profile of this compound

The solubility of any compound is dictated by its structure and resulting physical properties. This compound is characterized by a large, non-polar architecture, which is the primary determinant of its solubility behavior.

Core Properties

The key physicochemical properties of this compound are summarized below. These values provide the quantitative basis for understanding its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Structure | Biphenyl core with a C₃H₇ group at the 4-position | [1] |

| Computed XLogP3 | 5.3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

The high XLogP3 value is a strong indicator of the molecule's lipophilicity and hydrophobicity, predicting poor solubility in polar solvents like water and high solubility in non-polar, lipid-like solvents.[1] The absence of hydrogen bond donors or acceptors further limits its ability to interact favorably with protic solvents.[1]

The Theoretical Framework of Solubility

The age-old axiom "like dissolves like" serves as a reliable starting point for predicting solubility.[2][3][4] This principle is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] For a solute to dissolve, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released upon forming new solute-solvent interactions.[4]

Intermolecular Forces at Play

-

Solute-Solute Interactions: In solid this compound, molecules are held together primarily by van der Waals forces (specifically, London dispersion forces) arising from transient fluctuations in electron density across the large aromatic system.

-

Solvent-Solvent Interactions: These vary widely, from weak dispersion forces in hexane to strong hydrogen bonds in water and methanol.

-

Solute-Solvent Interactions: The dissolution of this compound is favored in solvents where van der Waals interactions can be readily formed. Because this compound is non-polar, it cannot form strong dipole-dipole or hydrogen bonds with solvent molecules.[5]

A Predictive Workflow

The following workflow illustrates the logical process for predicting the solubility of a non-polar compound like this compound.

Caption: Predictive workflow for assessing solubility.

Predicted Solubility Profile

Based on the theoretical principles, we can generate a robust qualitative prediction of this compound's solubility across a spectrum of common organic solvents. Organic solvents are typically classified by their polarity.[6]

| Solvent Class | Representative Solvents | Dominant Solvent Forces | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Van der Waals | High | The weak forces in the solvent are easily overcome, and favorable van der Waals interactions form between the solvent and the large, non-polar solute.[5][7] |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Van der Waals, Dipole-Dipole | Good to Moderate | These solvents have sufficient non-polar character to solvate this compound, but their own dipole-dipole interactions make the process slightly less favorable than in purely non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | Dipole-Dipole | Low to Moderate | The strong dipole-dipole interactions between solvent molecules are significantly disrupted by the non-polar solute, making dissolution less favorable. |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding | Very Low to Negligible | Dissolution would require breaking the strong hydrogen-bonding network of the solvent, which is energetically costly and not compensated by the weak interactions formed with the non-polar solute.[5] |

Experimental Protocols for Solubility Determination

While predictions are invaluable for initial planning, empirical data is the gold standard. The following protocols are designed to be robust and self-validating, providing trustworthy data for critical applications.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment for screening suitable solvents.[2][8] It is the essential first step before committing to a full quantitative analysis.

Causality: The choice of a fixed solute-to-solvent ratio (e.g., ~10 mg/mL) allows for a consistent and comparable assessment across different solvents. Visual inspection is sufficient to classify solubility into broad, practical categories (soluble, partially soluble, insoluble) for initial process development.

Caption: Workflow for rapid qualitative solubility testing.

Step-by-Step Methodology:

-

Preparation: Place approximately 2-5 mg of this compound into a small, clear glass vial (e.g., 1-dram vial).

-

Solvent Addition: Add 0.5 mL of the desired test solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds at a consistent room temperature.

-

Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the sample against a contrasting background.

-

Classification:

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Documentation: Record the observations for each solvent tested.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the benchmark method for determining the thermodynamic equilibrium solubility of a compound.[9] Its deliberate, time-intensive nature is chosen to ensure that the solution reaches true saturation, providing highly reliable and reproducible data.

Trustworthiness: The protocol's self-validating step lies in analyzing samples at multiple time points (e.g., 24 and 48 hours). If the measured concentration does not change between these points, it provides strong evidence that equilibrium has been achieved.

Step-by-Step Methodology:

-

System Preparation: Add an excess of this compound to a sealed, airtight container (e.g., a screw-cap vial with a PTFE-lined septum) containing a known volume of the solvent. "Excess" means enough solid will remain undissolved at equilibrium.

-

Equilibration: Place the container in a constant-temperature environment (e.g., an incubator shaker or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant rate for a minimum of 24 hours. This extended time is critical to ensure equilibrium is reached.[9]

-

Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle for several hours in the same constant-temperature environment. This allows the excess solid to sediment, leaving a saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Protocol 4.3).

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method like HPLC-UV.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Protocol 3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is an ideal choice for quantifying this compound due to the strong UV absorbance of the biphenyl chromophore.

Causality: A multi-point calibration curve is essential for trustworthiness. It validates the linear relationship between detector response and concentration, ensuring that the concentration of the unknown sample is interpolated from a reliable model rather than extrapolated.

Caption: Quantitative analysis workflow using HPLC-UV.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest.

-

Calibration Standards: Create a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected concentration of the diluted unknown sample.

-

HPLC Analysis: Analyze each standard by HPLC-UV, using an appropriate mobile phase and a C18 column. Record the peak area for each injection.

-

Calibration Curve: Plot the peak area (y-axis) versus the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is required for a reliable calibration.

-

Sample Analysis: Analyze the diluted, filtered sample from the shake-flask experiment (Protocol 4.2) under the identical HPLC conditions.

-

Concentration Determination: Use the peak area of the unknown sample and the calibration curve equation to calculate its concentration.

Conclusion and Practical Applications

The solubility of this compound is governed by its non-polar structure, making it highly soluble in non-polar organic solvents like hexane and toluene, and poorly soluble in polar solvents, especially water. This guide provides the theoretical foundation to predict this behavior and the robust experimental protocols necessary to quantify it accurately. This knowledge is directly applicable to:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase.

-

Crystallization/Purification: Choosing a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2]

-

Formulation Development: Identifying suitable carriers or delivery vehicles in materials science or pharmaceutical contexts.

By integrating the predictive framework with rigorous experimental validation, researchers can handle this compound with efficiency, precision, and confidence.

References

- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube.

-

CAS (n.d.). 4-Isopropylbiphenyl. CAS Common Chemistry. [Link]

- Unknown Author (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Author (n.d.).

- Teachy (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds.

- University of Rochester (n.d.). COMMON SOLVENT PROPERTIES.

- University of Calgary (2023). Solubility of Organic Compounds.

-